Tulathromycin A

Overview

Description

Tulathromycin A is a macrolide antibiotic used primarily in veterinary medicine to treat respiratory diseases in cattle and swine. It is known for its effectiveness against a broad spectrum of bacterial pathogens, including Mannheimia haemolytica, Pasteurella multocida, and Mycoplasma bovis . This compound is marketed under the trade name Draxxin and is notable for its long-acting properties, making it a preferred choice for treating respiratory infections in livestock .

Mechanism of Action

Target of Action

Tulathromycin A is a macrolide antibiotic primarily used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs . It has demonstrated in vitro activity against Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, Mycoplasma bovis, Actinobacillus pleuropneumoniae, Mycoplasma hyopneumoniae, Haemophilus parasuis , and Bordetella bronchiseptica . These are the bacterial pathogens most commonly associated with bovine and swine respiratory disease, respectively .

Mode of Action

Macrolides like this compound act by stimulating the dissociation of peptidyl-tRNA from the ribosome during the translocation process . This interaction inhibits bacterial protein synthesis, leading to the cessation of microbial growth.

Biochemical Pathways

faecalis .

Pharmacokinetics

It’s known that macrolides are generally characterized by rapid absorption, extensive distribution to tissues, and slow elimination . These properties contribute to the high and persistent tissue levels observed in domestic animals .

Result of Action

The primary result of this compound’s action is the effective treatment of respiratory diseases in cattle and swine. By inhibiting protein synthesis in bacteria, this compound prevents the bacteria from growing and reproducing, thereby helping to eliminate the infection .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria can affect the drug’s efficacy. It’s also worth noting that increasing bacterial resistance to a number of antimicrobial agents has been observed, although only a few Tulathromycin-resistant strains of P. multocida and M. haemolytica have been reported so far .

Biochemical Analysis

Biochemical Properties

. These are molecules or a portion of a molecule composed of amino-modified sugars. Tulathromycin A interacts with bacterial ribosomes, inhibiting protein synthesis . The nature of these interactions is primarily inhibitory.

Cellular Effects

This compound has been found to exhibit potent anti-inflammatory and immunomodulating properties in cattle and pigs . In porcine macrophages infected with porcine reproductive and respiratory syndrome virus, this compound has shown to inhibit virus-induced necrosis and attenuate virus-induced macrophage pro-inflammatory signaling .

Molecular Mechanism

It is known that it inhibits protein synthesis by targeting bacterial ribosomes . This inhibition is likely due to the binding of this compound to the ribosome, preventing the formation of new proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, high levels of this compound (10 and 100 μg/mL) may disturb the colonization resistance of human gut microbiota and select antimicrobial resistant E. faecalis . Low levels of this compound did not exhibit microbiological hazard on resistance selection and colonization resistance .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on the pharmacokinetic/pharmacodynamic relationships of Tulathromycin against Pasteurella multocida in piglets, the ratio of 24-h area under the concentration–time curve to minimum inhibitory concentration [AUC (0-24h) /MIC] was recognized as an important parameter of Tulathromycin for antibacterial efficiency .

Metabolic Pathways

It is known that this compound is excreted primarily unchanged in feces (2/3) and in urine (1/3), suggesting that it may reach the human colon and retain its antimicrobial activity .

Transport and Distribution

This compound is characterized by rapid absorption, high bioavailability, a long elimination half-life, significant tissue distribution, and high cell infiltration . These properties suggest that this compound is widely distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tulathromycin A involves several key steps, starting with azithromycin A as the raw material. The process includes the protection of the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate to obtain a double-protective azithromycin A . This is followed by Swern oxidation to convert the 4"-hydroxy group to a ketone. The final steps involve the ring-opening addition of n-propylamine in an organic solvent, such as 1,2-propandiol, to yield this compound .

Industrial Production Methods: The industrial production of this compound is designed to achieve high purity and yield. The process typically involves recrystallization stages to ensure the desired purity levels. The early stage of crystallization is carried out at temperatures between 35 and 45°C for 0.5 to 3 hours, followed by a late stage at temperatures between 0 and 35°C for a similar duration . This method ensures that the final product meets the required pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Tulathromycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of charge-transfer complexes with electron acceptors such as 2,5-dihydroxy-3,6-dichlorocyclohexa-2,5-diene-1,4-dione and 2,3-dichloro-5,6-dicyano-p-benzoquinone .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile as a solvent for charge-transfer reactions. The conditions for these reactions typically involve room temperature and atmospheric pressure .

Major Products: The major products formed from these reactions are the charge-transfer complexes, which are characterized by their distinct absorption bands in UV-Vis spectrophotometry .

Scientific Research Applications

Tulathromycin A has a wide range of scientific research applications. In veterinary medicine, it is used to treat and prevent respiratory diseases in cattle and swine . In microbiology, it is studied for its effects on bacterial protein synthesis and its potential to combat antibiotic-resistant strains . Additionally, this compound is used in pharmacokinetic studies to evaluate the bioequivalence of generic formulations . Its impact on human gut microbiota and antimicrobial resistance is also a subject of research .

Comparison with Similar Compounds

Tulathromycin A is part of the macrolide class of antibiotics, which also includes erythromycin and azithromycin. Compared to these compounds, this compound has a broader spectrum of activity and longer duration of action . Its unique structure, which includes three charged nitrogen atoms, distinguishes it from other macrolides and contributes to its enhanced pharmacokinetic properties .

List of Similar Compounds:- Erythromycin

- Azithromycin

- Clarithromycin

- Tylosin

This compound stands out due to its effectiveness in veterinary applications and its ability to maintain high tissue concentrations over extended periods .

Biological Activity

Tulathromycin A is a macrolide antibiotic primarily used in veterinary medicine, particularly for treating bovine respiratory disease (BRD). Its biological activity extends beyond mere antimicrobial effects, exhibiting significant immunomodulatory and anti-inflammatory properties. This article synthesizes current research findings, including pharmacokinetics, in vitro and in vivo studies, and case studies that highlight the diverse biological activities of this compound.

Overview of Biological Activity

This compound has demonstrated efficacy against various bacterial pathogens, including Actinobacillus pleuropneumoniae and Pasteurella multocida, which are common causes of respiratory infections in livestock. The compound's mechanism of action involves both direct antimicrobial effects and indirect immunomodulatory actions that contribute to its clinical efficacy.

Antimicrobial Efficacy

This compound exhibits potent in vitro activity against a range of pathogens. The minimum inhibitory concentrations (MICs) for key bacteria are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Actinobacillus pleuropneumoniae | 0.25 |

| Pasteurella multocida | 0.03 |

| Mycoplasma hyopneumoniae | 0.5 |

| Haemophilus parasuis | 0.06 |

These values indicate that this compound achieves plasma concentrations significantly above the MIC, ensuring effective treatment against these pathogens .

Immunomodulatory Effects

Recent studies have highlighted tulathromycin's role in modulating immune responses, particularly in bovine macrophages. Key findings include:

- Inhibition of Proinflammatory Mediators : Tulathromycin reduces the secretion of proinflammatory cytokines such as CXCL-8 in lipopolysaccharide (LPS)-stimulated bovine macrophages, indicating its potential to mitigate inflammation .

- Promotion of Apoptosis : The drug promotes apoptosis in neutrophils, enhancing the clearance of apoptotic cells by macrophages, which aids in resolving inflammation .

- Induction of Anti-inflammatory Lipids : Tulathromycin stimulates the production of lipoxin A4, an anti-inflammatory mediator that further contributes to its pro-resolving effects .

Pharmacokinetics

The pharmacokinetic profile of tulathromycin is characterized by rapid absorption and extensive distribution following administration. Key pharmacokinetic parameters include:

- Cmax : Approximately 0.5 µg/mL achieved within 30 minutes post-administration.

- Half-life (T1/2) : Extended half-life allows for sustained therapeutic levels .

Case Studies and Clinical Applications

- Bovine Respiratory Disease : In field studies, calves treated with tulathromycin showed improved weight gain and reduced mortality rates associated with BRD compared to untreated controls. This suggests that tulathromycin not only treats existing infections but may also prevent subclinical disease .

- Goat Pneumonia Treatment : Research indicated high susceptibility of bacterial isolates from goats with pneumonia to tulathromycin, supporting its use as a safe and effective treatment option for respiratory infections in small ruminants .

- Anti-Plasmodium Activity : Emerging research has explored the anti-malarial potential of tulathromycin in murine models, showing activity against Plasmodium during various stages of infection, although this application is still under investigation .

Properties

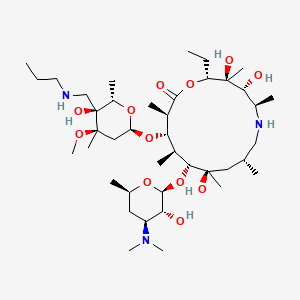

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUARTUJKFNAVIK-QPTWMBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H79N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274184 | |

| Record name | Tulathromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217500-96-4 | |

| Record name | Tulathromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217500-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tulathromycin A [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tulathromycin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tulathromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TULATHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.